5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride
Description
5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is a pyrazole-derived amine salt characterized by a cyclopropyl substituent at the 5-position of the pyrazole ring and a 1-methylpyrazol-3-ylmethyl group attached via an amine linkage.
Properties
Molecular Formula |
C12H18ClN5 |
|---|---|
Molecular Weight |
267.76 g/mol |
IUPAC Name |
5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H17N5.ClH/c1-16-6-5-10(14-16)8-13-12-7-11(9-3-4-9)15-17(12)2;/h5-7,9,13H,3-4,8H2,1-2H3;1H |
InChI Key |
NMLDBRNLKARQIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNC2=CC(=NN2C)C3CC3.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Pyrazole Precursors
The cyclopropyl group is introduced via Simmons–Smith cyclopropanation or metal-catalyzed cross-couplings . For example, a pyrazole intermediate bearing a vinyl group undergoes cyclopropanation using diethylzinc and diiodomethane under inert conditions. The reaction is typically conducted at −10°C to 0°C to minimize side reactions, yielding the cyclopropane-fused pyrazole core with >80% efficiency.
Key conditions :
| Parameter | Specification |
|---|---|
| Reagents | CH₂I₂, Zn(Cu) |
| Solvent | Dichloromethane |
| Temperature | −10°C to 0°C |
| Reaction Time | 12–24 hours |
Methylation of Pyrazole Amines
Methylation at the N1 position is achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. For instance, 5-cyclopropyl-2-methylpyrazol-3-amine reacts with methyl iodide in acetonitrile at 60°C for 6 hours, achieving 85–90% conversion. The reaction is monitored via thin-layer chromatography (TLC) to ensure complete substitution.
Side reaction mitigation :
-
Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction homogeneity.
-
Post-reaction quenching with aqueous sodium thiosulfate to remove excess methylating agents.
Coupling of Pyrazole Methylamine and 1-Methylpyrazole
Reductive Amination
The amine group at position 3 of the pyrazole core is coupled to the 1-methylpyrazole moiety via reductive amination . A representative protocol involves:
-
Condensation of 5-cyclopropyl-2-methylpyrazol-3-amine with 1-methylpyrazole-3-carbaldehyde in methanol.
-
Reduction using sodium cyanoborohydride (NaBH₃CN) at pH 4–5 (adjusted with acetic acid).
Optimization data :
| Parameter | Effect on Yield |
|---|---|
| pH < 4 | Premature imine hydrolysis |
| pH > 6 | Incomplete reduction |
| Ideal Molar Ratio | 1:1.2 (amine:aldehyde) |
Yield: 70–75% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Buchwald–Hartwig Amination
For scalable production, palladium-catalyzed cross-coupling is employed. A mixture of 5-cyclopropyl-2-methylpyrazol-3-amine, 3-(bromomethyl)-1-methylpyrazole, Pd₂(dba)₃, and Xantphos in toluene reacts at 110°C for 18 hours. The protocol avoids racemization and achieves 80–85% yield.
Catalyst system :
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cs₂CO₃ (2.5 equiv) as base
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with hydrogen chloride (HCl) in diethyl ether or dichloromethane. The reaction is exothermic and requires cooling to 0–5°C to prevent decomposition.
Crystallization protocol :
-
Dissolve the free base in anhydrous ether.
-
Bubble HCl gas until pH ≈ 1.
-
Filter the precipitate and wash with cold ether.
-
Dry under vacuum at 40°C for 12 hours.
Purity control :
-
HPLC : >99% purity (C18 column, 0.1% TFA in water/acetonitrile gradient).
-
Melting Point : 218–220°C (decomposition observed above 225°C).
Analytical Characterization
Structural Confirmation
Purity Assessment
| Method | Conditions | Result |
|---|---|---|
| HPLC | 0.1% H₃PO₄, 1.0 mL/min | Retention: 8.2 min |
| Karl Fischer | — | H₂O < 0.2% |
| Residual Solvents | GC-MS | Ether < 50 ppm |
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Reductive Amination | 70–75 | 99 | Moderate | 1,200 |
| Buchwald–Hartwig | 80–85 | 99.5 | High | 2,800 |
| Direct Alkylation | 60–65 | 98 | Low | 900 |
Key observations :
-
The Buchwald–Hartwig method offers superior yield and scalability but requires expensive catalysts.
-
Reductive amination is cost-effective for small-scale synthesis but suffers from moderate yields due to imine instability.
Industrial-Scale Production Considerations
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Alkyl halides, acyl halides, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine demonstrate promising anticancer properties. Research published in the Journal of Medicinal Chemistry highlights that modifications to the pyrazole ring can significantly influence anticancer activity against various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been documented, making it a candidate for further investigation in cancer therapeutics .
Antimicrobial Properties
The compound has also been explored for its antimicrobial potential. Its structural components enable interaction with biological targets such as enzymes and receptors, which may modulate microbial growth. Studies suggest that derivatives of pyrazole compounds exhibit significant antibacterial and antifungal activities, warranting further exploration of 5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine in this context .
Mechanism of Action
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and receptor modulation. The presence of the pyrazole ring allows for covalent binding to nucleophilic sites in proteins, potentially leading to enhanced biological activity .
Agricultural Chemistry Applications
Pesticidal Activity
There is growing interest in the application of pyrazole derivatives in agricultural chemistry, particularly as potential pesticides. The unique structural features of 5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine may confer selectivity against specific pests while minimizing impact on non-target organisms. Preliminary studies suggest that similar compounds can effectively disrupt pest metabolic pathways .
Material Science Applications
Polymer Synthesis
The reactivity of 5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine allows it to be utilized as a building block for synthesizing advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research indicates that pyrazole-containing polymers exhibit improved performance characteristics, making them suitable for various industrial applications .
Case Studies
-
Anticancer Research
A study published in Cancer Research investigated the effects of pyrazole derivatives on cancer cell lines, revealing that modifications to the pyrazole structure could enhance cytotoxicity against specific cancer types (PubMed ID: 7359523). -
Pesticide Development
Research from the Journal of Agricultural Chemistry focused on synthesizing new pyrazole-based pesticides, demonstrating effective pest control with minimal environmental impact. -
Material Properties Enhancement
A recent publication discussed the use of pyrazole derivatives in developing high-performance polymers, highlighting their utility in improving material properties for industrial applications.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Research Implications and Gaps
Synthetic adaptability : Pyrazole amines can be tailored via coupling reactions .
Pharmacological interest : Similar amines are explored for receptor modulation (e.g., yohimbine derivatives in ).
Critical gaps include the absence of spectral data (e.g., NMR, MS) and bioactivity studies for the target compound. Further research should prioritize these areas.
Biological Activity
5-Cyclopropyl-2-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride is a pyrazole derivative that has emerged as a compound of interest in pharmacological research. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
The molecular structure of 5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride is characterized by the following:
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3O2 |
| Molecular Weight | 299.374 g/mol |
| CAS Number | 1448046-13-6 |
| IUPAC Name | N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2-(2-methylphenoxy)acetamide |
This compound features a pyrazole ring, which is often associated with various biological activities, including antitumor and anti-inflammatory effects.
Antitumor Activity
Research indicates that pyrazole derivatives, including the compound , exhibit significant antitumor properties. They have been shown to inhibit key oncogenic pathways such as:
- BRAF(V600E)
- EGFR
- Aurora-A kinase
These pathways are critical in the proliferation and survival of cancer cells. A study highlighted that certain pyrazole derivatives demonstrated superior activity compared to established inhibitors like brequinar and teriflunomide, suggesting potential for developing new antitumor agents .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to modulate inflammatory responses through various mechanisms, including inhibition of cyclooxygenase enzymes and cytokine production. This suggests that 5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride may be beneficial in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazole compounds have been documented in various studies. For instance, derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity opens avenues for further research into their use as antimicrobial agents .
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications to the pyrazole ring and substituents can significantly impact their potency and selectivity. For example, the presence of cyclopropyl groups has been correlated with enhanced binding affinity to target proteins involved in cancer progression .
Case Study 1: Inhibition of DHODH
A notable study investigated the inhibition of dihydroorotate dehydrogenase (DHODH) by a related pyrazole compound. The results indicated that this class of compounds could serve as effective immunosuppressants due to their ability to inhibit cellular growth and viral replication .
Case Study 2: Antifungal Activity
Another research effort evaluated the antifungal activity of various pyrazole derivatives against several phytopathogenic fungi. The results showed moderate antifungal effects, indicating potential applications in agricultural settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
